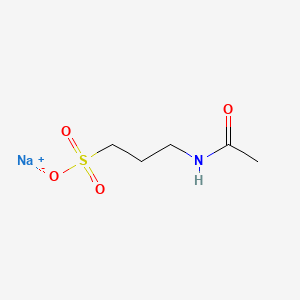

Sodium 3-(acetylamino)propanesulphonate

Description

Historical Perspectives and Discovery of Related Aminopropanesulfonates

The history of Sodium 3-(acetylamino)propanesulphonate is intrinsically linked to the broader class of aminopropanesulfonates, with taurine (B1682933) (2-aminoethanesulfonic acid) being the most well-known member. Taurine was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. nih.govnih.gov This discovery marked the beginning of research into aminosulfonic acids and their physiological roles.

While the specific discovery of this compound is not well-documented in historical records, its structure represents an N-acetylated derivative of homotaurine (3-aminopropanesulfonic acid). Homotaurine itself has been a subject of interest for its neuroprotective properties and was initially extracted from various species of algae. nih.gov The synthesis of N-acetylated amino acids has been a known biochemical process, with N-acetylglutamate, an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, being an early example. nih.gov The study of such acetylated derivatives has often been driven by their potential to modify the biological activity of the parent amino acid.

Significance as a Key Metabolite and Synthetic Intermediate in Chemical Biology Research

This compound holds significance in chemical biology primarily through its close structural relationship to N-acetylhomotaurine, also known as acamprosate (B196724). nih.govnih.gov Acamprosate is a well-established compound used in pharmacological research. nih.govnih.gov The acetylation of homotaurine to form acamprosate is a key synthetic step, highlighting the role of the acetylamino functional group in modulating the compound's properties. nih.gov

The in vivo acetylation of choline (B1196258) analogs like homocholine (B1200072) has been demonstrated in rat brain studies, suggesting that similar metabolic pathways could exist for the acetylation of homotaurine to produce N-acetylhomotaurine. nih.gov The enzymatic and non-enzymatic synthesis of N-acetylated amino acid conjugates is a recognized metabolic process, often involved in protein function, regulation of metabolic cycles, and biotransformation. mdpi.com While direct evidence for this compound as a widespread metabolite is limited, the known metabolism of related N-acylated aromatic amino acids suggests that it could potentially be formed in biological systems. nih.gov

As a synthetic intermediate, the core structure of 3-(acetylamino)propanesulphonate can be a building block for more complex molecules. The development of prodrugs often utilizes amino acid moieties to improve properties such as bioavailability and targeted delivery. nih.gov The acetylated aminosulfonate structure could be incorporated into larger molecules to enhance their solubility and pharmacokinetic profiles.

Overview of Multidisciplinary Research Domains and Applications

The research applications of this compound and its close analogs span several multidisciplinary domains, largely driven by the biological activity of N-acetylhomotaurine (acamprosate).

Neuroscience Research: Acamprosate is extensively studied for its role in modulating the glutamatergic and GABAergic neurotransmitter systems. nih.govnih.govnih.gov It is believed to act as a partial co-agonist at the NMDA receptor and has been investigated for its therapeutic potential in conditions related to neuronal hyperexcitability. nih.govchemimpex.com Research on acamprosate provides a framework for investigating the potential neuroactive properties of this compound.

Pharmaceutical Development: The development of stable and effective formulations of N-acetylhomotaurine is an active area of research. nih.gov Studies on the permeability of homotaurine across the blood-brain barrier are crucial for understanding its potential as a therapeutic agent for neurodegenerative diseases. nih.gov These studies inform the potential applications of its acetylated form.

Drug Discovery: The structural motif of aminosulfonates is explored in the design of new therapeutic agents. For instance, derivatives of 2-aminothiazole (B372263) have shown promise as anticancer agents. sigmaaldrich.com The unique physicochemical properties of the sulfonate group can be advantageous in designing drug candidates with improved pharmacological profiles.

Biochemical Research: Related sulfonated compounds, such as Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate, are utilized as reagents in biochemical assays to study enzyme activities and protein interactions. nih.govalfa-chemistry.com This highlights the utility of sulfonated propanes in biochemical research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 77337-70-3 | |

| Molecular Formula | C₅H₁₁NNaO₄S | |

| Molecular Weight | 203.19 g/mol | |

| Synonyms | Sodium 3-acetamidopropane-1-sulfonate |

Interactive Data Table: Research Applications of Related Aminosulfonates

| Compound | Research Area | Key Findings | Source |

| N-acetylhomotaurine (Acamprosate) | Neuroscience | Modulates NMDA and GABA receptors; investigated for alcohol dependence. | nih.govnih.govnih.gov |

| Homotaurine | Neurodegenerative Disease | Studied for its neuroprotective effects and potential in Alzheimer's disease. | nih.gov |

| Taurine | Physiology | Plays a role in various biological processes, including cell volume regulation and bile salt formation. | nih.govnih.gov |

| Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate | Biochemical Assays | Used as a reagent to study enzyme kinetics and protein interactions. | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

77337-70-3 |

|---|---|

Molecular Formula |

C5H10NNaO4S |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

sodium;3-acetamidopropane-1-sulfonate |

InChI |

InChI=1S/C5H11NO4S.Na/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |

InChI Key |

XJLMLOAYGUOMDM-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Na+] |

Related CAS |

77337-76-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium 3 Acetylamino Propanesulphonate

Established Synthetic Routes for Acetylaminopropanesulfonates

Strategies Involving Amine Acylation and Sulfonate Formation

A fundamental approach to the synthesis of N-acyl aminosulfonates involves two key transformations: the acylation of an amine and the formation of a sulfonate. While not the most direct route for sodium 3-(acetylamino)propanesulphonate, one can conceptualize a synthesis beginning with a suitable amino alcohol, followed by acylation and subsequent sulfonation.

The initial step would be the acylation of 3-aminopropanol. This reaction, typically carried out using an acylating agent like acetic anhydride (B1165640) or acetyl chloride, would yield N-(3-hydroxypropyl)acetamide. The subsequent step would involve the sulfonation of the terminal hydroxyl group. However, a more common and direct precursor is 3-aminopropanesulfonic acid, which already incorporates the sulfonate moiety.

The general principle of amine acylation is a cornerstone of organic synthesis. It relies on the nucleophilic character of the amine nitrogen attacking the electrophilic carbonyl carbon of an acylating agent. researchgate.net This reaction is often performed in the presence of a base to neutralize the acidic byproduct. researchgate.net

Conversion Pathways from Precursor Sulfonic Acids

The most direct and widely utilized method for synthesizing this compound involves the acetylation of the corresponding precursor sulfonic acid, 3-aminopropanesulfonic acid (also known as homotaurine). justia.com

A patented method describes the preparation of N-acetylhomotaurine and its salts, including the sodium salt. justia.com The process involves dissolving 3-aminopropanesulfonic acid in an aqueous solution of a base, such as sodium hydroxide (B78521). justia.com Acetic anhydride is then introduced into the solution while maintaining the temperature between 30°C and 40°C. justia.com The reaction mixture is held at this temperature for approximately one hour to ensure complete acetylation. justia.com The final product, this compound, is then isolated by concentrating the solution to dryness. justia.com This process can be adapted to produce other salts, such as potassium, lithium, calcium, and magnesium, by using the corresponding hydroxide base. justia.com

The precursor, 3-aminopropanesulfonic acid, can be synthesized through various methods, including the reaction of sodium sulfite (B76179) with acrylonitrile (B1666552) followed by hydrogenation. patsnap.com

Exploration of Novel Synthetic Approaches

In line with the growing emphasis on sustainable and efficient chemical manufacturing, researchers are exploring novel synthetic methodologies that can be applied to the synthesis of compounds like this compound.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the N-acylation step in the synthesis of acetylaminopropanesulfonates, several greener alternatives to traditional methods are being investigated.

One such approach is the use of ultrasound irradiation. researchgate.netorientjchem.org Sonication has been shown to promote the N-acylation of amines and sulfonamides, often with shorter reaction times, higher yields, and under milder, solvent-free conditions. researchgate.netorientjchem.org This technique offers a more energy-efficient and environmentally benign alternative to conventional heating. orientjchem.org

Enzymatic synthesis represents another key area of green chemistry. researchgate.netnih.gov Enzymes such as lipases and proteases can catalyze the formation of the amide bond in N-acyl amino acids under mild, aqueous conditions, eliminating the need for harsh reagents and organic solvents. researchgate.netnih.gov While not yet specifically reported for this compound, these biocatalytic methods hold significant promise for the future development of sustainable manufacturing processes for this and related compounds.

Development of Catalytic Methods for Enhanced Efficiency

Catalytic methods offer the potential for increased reaction efficiency, selectivity, and atom economy. In the context of N-acylsulfonamide synthesis, various catalytic systems have been developed. For instance, the use of solid acid catalysts has been reported for the acylation of sulfonamides. orientjchem.org These catalysts can often be recovered and reused, reducing waste and cost.

While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the literature, the broader field of catalytic amide bond formation is rapidly advancing. These advancements could pave the way for more efficient and selective syntheses of this compound in the future.

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is of interest for structure-activity relationship studies and the development of new compounds with tailored properties.

As previously mentioned, the synthetic route starting from 3-aminopropanesulfonic acid can be readily adapted to produce a variety of metal salts, such as the potassium and calcium salts of 3-(acetylamino)propanesulphonic acid, simply by selecting the appropriate base. justia.com

Furthermore, analogues with different N-substituents can be prepared. For example, the synthesis of N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), a useful biological buffer, involves the reaction of cyclohexylamine (B46788) with 1,3-propanesultone. yacooscience.com This general approach, reacting a primary or secondary amine with 1,3-propanesultone, provides a versatile method for generating a library of N-substituted 3-aminopropanesulfonic acid derivatives.

Below is a table summarizing the synthesis of some analogues of aminopropanesulfonic acids:

| Amine Reactant | Sulfonating Agent | Product | Reference |

| Cyclohexylamine | 1,3-Propanesultone | N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) | yacooscience.com |

| Various Amines | 1,3-Propanesultone | N-Substituted 3-aminopropanesulfonic acids | yacooscience.com |

The synthesis of these analogues allows for the systematic investigation of how modifications to the N-acyl group or the carbon backbone affect the physicochemical and biological properties of the molecule.

Modifications of the Acylamino Moiety for Structure-Activity Relationship Studies

The acetylamino group is a key feature of the molecule, and its modification is a common strategy in structure-activity relationship (SAR) studies. These studies aim to understand how changes in the structure of the acyl group affect the compound's activity. General synthetic routes to N-acylsulfonamides and N-acyl amino acids provide a framework for these derivatizations. nih.govnih.govmdpi.com

A primary method for modifying the acylamino moiety involves the acylation of the parent amine, 3-aminopropanesulfonic acid (homotaurine). This can be achieved by reacting homotaurine with a variety of acylating agents, such as acid chlorides or acid anhydrides, under basic conditions. This approach allows for the introduction of a wide range of acyl groups with varying chain lengths, branching, and aromatic or heterocyclic substituents.

For instance, a series of N-acyl O-indolylalkyl ethanolamines were prepared by introducing indole-3-carboxylic acids into N-acyl ethanolamines, demonstrating a methodology that could be adapted to N-acylaminopropanesulfonates. nih.gov The synthesis of N-acylhydrazones, another class of compounds with significant biological interest, also provides insights into potential derivatization strategies for the acylamino group. researchgate.net

Table 1: Representative Modifications of the Acylamino Moiety

| Acyl Group | Rationale for Modification | Potential Synthetic Precursor |

| Propionyl | Increase alkyl chain length by one carbon | Propionyl chloride |

| Butyryl | Further increase lipophilicity | Butyryl chloride |

| Benzoyl | Introduce aromatic ring for potential π-stacking interactions | Benzoyl chloride |

| Nicotinoyl | Introduce a heterocyclic, polar group | Nicotinoyl chloride |

| Fluoroacetyl | Introduce an electron-withdrawing group | Fluoroacetyl chloride |

This table is illustrative and based on general synthetic principles. Specific research data on the synthesis and activity of these exact derivatives of 3-aminopropanesulfonic acid is limited.

Substitutions and Elaborations on the Propane (B168953) Backbone

The three-carbon propane backbone serves as a spacer between the sulfonate and the acetylamino groups. Modifications to this backbone can alter the spatial relationship between these two functional groups, which can be critical for biological activity.

The synthesis of functionalized 2,3-diaminopropionates, which are key components of monobactam antibiotics, showcases advanced synthetic strategies for modifying a three-carbon backbone. nih.govrsc.org These methods, which involve the creation of stereochemically-defined α,β-diamino acids, could be conceptually applied to introduce substituents at the C2 and C3 positions of the propanesulfonate backbone. nih.govrsc.org For example, introducing alkyl, hydroxyl, or fluoro groups could impact the molecule's conformation and metabolic stability.

A divergent synthesis approach, as demonstrated in the preparation of 2,3-diaminopropionates, could allow for the creation of a library of analogs with various functional groups on the propane chain. nih.govrsc.org

Table 2: Potential Substitutions on the Propane Backbone

| Position of Substitution | Substituent | Potential Synthetic Approach | Rationale |

| C2 | Methyl | Stereoselective alkylation of a suitable precursor | Introduce steric bulk near the amine |

| C2 | Hydroxyl | Hydroxylation of an enolate intermediate | Increase polarity and hydrogen bonding potential |

| C3 | Fluoro | Fluorination of a suitable alcohol precursor | Enhance metabolic stability |

| C2, C3 | Alkyl/Aryl | From substituted propanol (B110389) precursors | Explore conformational constraints |

This table presents hypothetical modifications based on synthetic methodologies for related compounds. Specific research detailing these substitutions on 3-(acetylamino)propanesulphonate is not widely published.

Investigation of Different Counterion Salts for Research Applications

The sodium counterion in this compound can be exchanged for other counterions to modify the compound's physical properties, such as solubility and crystallinity, which can be important for research and formulation studies. The synthesis of different salts is typically straightforward.

The free acid, 3-(acetylamino)propanesulfonic acid, can be generated by passing an aqueous solution of the sodium salt through a proton-exchange resin. The resulting acidic solution can then be neutralized with the desired base (e.g., potassium hydroxide or lithium hydroxide) to form the corresponding salt. Subsequent crystallization or lyophilization can then yield the solid salt.

The existence of potassium and lithium salts of 3-(acetylamino)propanesulfonate is documented in chemical supplier catalogs, indicating their accessibility for research purposes. The synthesis of functionalized sulfonate salts with various cations has also been described in the literature, providing a general methodology for this type of chemical modification. researchgate.net

Table 3: Common Counterion Salts of 3-(acetylamino)propanesulphonate

| Counterion | Chemical Formula | Key Property Variation |

| Sodium | C₅H₁₀NNaO₄S | Standard, widely used form |

| Potassium | C₅H₁₀KNO₄S | Potentially different solubility profile |

| Lithium | C₅H₁₀LiNO₄S | May influence hygroscopicity |

| Calcium | (C₅H₁₀NO₄S)₂Ca | Divalent cation, may alter crystal lattice |

The properties listed are general expectations for salt forms and may vary.

Isotopic Labeling Strategies for Mechanistic Elucidation Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to investigate the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov In the context of this compound, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) can be incorporated into specific positions of the molecule.

The synthesis of isotopically labeled this compound would start with a labeled precursor. For example, to label the acetyl group, one could use [¹³C₂]-acetyl chloride. To label the propane backbone, a correspondingly labeled 3-aminopropanol or a related precursor would be required.

Stable isotope-labeling studies are instrumental in metabolomics and fluxomics to understand metabolic networks. nih.gov For instance, administering a ¹³C-labeled version of the compound and analyzing the isotopic enrichment in downstream metabolites via mass spectrometry or NMR spectroscopy can reveal its metabolic transformations.

Kinetic isotope effect (KIE) studies, where the rate of a reaction is compared between a labeled and unlabeled substrate, can provide insights into reaction mechanisms. nih.gov For example, labeling with deuterium at a position where a bond is broken in the rate-determining step of a metabolic process would be expected to slow down the reaction.

Table 4: Potential Isotopic Labeling Strategies

| Isotope | Position of Label | Starting Material for Synthesis | Purpose of Labeling |

| ¹³C | Acetyl group (C1' and C2') | [1,2-¹³C₂]-Acetyl chloride | Trace the fate of the acetyl moiety |

| ¹³C | Propane backbone (C1, C2, C3) | ¹³C-labeled 3-bromopropanol | Follow the core structure's metabolism |

| ¹⁵N | Amino group | ¹⁵N-labeled 3-aminopropanol | Investigate nitrogen metabolism |

| ²H (D) | Propane backbone | Deuterated 3-aminopropanol | Kinetic isotope effect studies |

This table outlines plausible labeling strategies. The feasibility and specific synthetic routes would require dedicated research and development.

Biochemical and Biological Research Applications of Sodium 3 Acetylamino Propanesulphonate Excluding Human Clinical Data

In Vitro Metabolic Studies and Biotransformation Pathways

Enzymatic Formation from Precursor Compounds (e.g., 3-amino-1-propanesulfonic acid) in Biological Systems

The enzymatic formation of Sodium 3-(acetylamino)propanesulphonate from its precursor, 3-amino-1-propanesulfonic acid (homotaurine), is hypothesized to occur via N-acetylation. This biochemical reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-Coenzyme A (acetyl-CoA), to the primary amino group of the substrate. This process is generally catalyzed by a class of enzymes known as N-acetyltransferases (NATs).

While direct enzymatic studies detailing the acetylation of homotaurine to N-acetyl-homotaurine are not extensively available, the biotransformation of the structurally similar compound, taurine (B1682933), to N-acetyltaurine has been documented. wikipedia.orgnih.govmdpi.com In studies on ethanol (B145695) metabolism, the formation of N-acetyltaurine was found to be a result of the acetylation of taurine, with acetate (B1210297) serving as the primary substrate for the reaction. nih.gov This suggests that a similar enzymatic pathway could be responsible for the acetylation of homotaurine.

The formation of N-acetylated amino acids is a known metabolic pathway for various endogenous and xenobiotic compounds. frontiersin.org The enzymes responsible for these reactions, NATs, are found in various tissues and play a role in the metabolism and detoxification of numerous substances.

Characterization of its Role in Xenobiotic Metabolism in Model Organisms

There is currently a lack of specific research data characterizing the role of this compound in the broader context of xenobiotic metabolism in model organisms.

In Vivo Biotransformation Research in Animal Models

Analysis of Metabolite Formation and Disposition in Animal Species (e.g., mice, rats, dogs)

In rat preclinical studies, 3-SPA demonstrated 100% oral bioavailability and 25% brain penetration, indicating it is well-absorbed and can cross the blood-brain barrier. nih.govnih.gov

Impact on Pharmacokinetic Profiles in Animal Models

Given the limited data on the formation of this compound as a metabolite of tramiprosate in vivo, there is no available information on its specific impact on the pharmacokinetic profiles in animal models.

The pharmacokinetic properties of tramiprosate and its primary metabolite, 3-SPA, have been studied. Following oral administration of ALZ-801, a prodrug of tramiprosate, it is rapidly converted to tramiprosate and subsequently metabolized to 3-SPA. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Tramiprosate and its Metabolite 3-SPA in Rats Data for this compound is not available.

| Compound | Bioavailability | Brain Penetration |

| 3-Sulfopropanoic Acid (3-SPA) | 100% | 25% |

| This compound | Data not available | Data not available |

Molecular Interactions and Mechanistic Insights in Research Models

Research into the molecular interactions of this compound (acamprosate) has provided some mechanistic insights, particularly in the context of neuronal activity. Studies in cultured neurons have suggested that acamprosate (B196724) may exert neurotoxic effects at certain concentrations. nih.govresearchgate.netsigmaaldrich.com

One of the proposed mechanisms for this neurotoxicity involves an increase in intracellular calcium levels. nih.govsigmaaldrich.com It has been observed that acamprosate can trigger neuronal damage in vitro. nih.govresearchgate.net

Furthermore, research indicates that acamprosate acts as an antagonist at taurine receptors. It has been shown to strongly inhibit the binding of taurine to its receptors, while having minimal effect on glutamate (B1630785) or GABAA receptors. nih.govresearchgate.netsigmaaldrich.com This antagonistic interaction with taurine receptors may underlie some of its observed biological effects. The neurotoxic effects and the elevation of intracellular calcium induced by acamprosate could be prevented by the presence of taurine, further supporting the hypothesis of a competitive interaction at the taurine receptor level. nih.govsigmaaldrich.com

Investigation of Ligand-Target Binding and Interactions with Biological Macromolecules

In the realm of molecular biology and pharmacology, this compound, primarily in the form of its active moiety acamprosate, has been instrumental in studying the interactions between ligands and their biological targets. Research has predominantly centered on its effects on neurotransmitter receptors.

Acamprosate has been shown to have a complex, modulatory interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.govyoutube.com Studies on rat cerebral cortex membranes have investigated the binding of the NMDA receptor ligand [3H]dizocilpine. These experiments revealed that acamprosate can have a dual effect: at clinically relevant micromolar concentrations, it enhanced the binding of [3H]dizocilpine, suggesting it may increase the rate of association of the radioligand. youtube.com However, at higher concentrations, it inhibited this binding. youtube.com This suggests a complex interaction, possibly a partial agonist effect, at the NMDA receptor protein. youtube.com

Further research has indicated that the binding affinity of acamprosate for the dizocilpine (B47880) and spermidine (B129725) sites on the NMDA receptor is relatively low. khanacademy.org This has led to the suggestion that its inhibitory effects may occur through an allosteric interaction rather than direct competition for the binding site. khanacademy.org Additionally, some studies have explored its binding to other receptors. For instance, it has been observed that acamprosate strongly inhibits the binding of taurine to its receptors, while having minimal effect on the binding of glutamate to its receptors or muscimol (B1676869) to GABA-A receptors. nih.gov This specificity of binding is a crucial aspect of its utility as a research tool.

| Target Macromolecule | Ligand Used in Study | Key Finding |

| NMDA Receptor | [3H]dizocilpine | Acamprosate enhanced binding at low concentrations and inhibited it at high concentrations. youtube.com |

| NMDA Receptor | Spermidine | Acamprosate exhibits low affinity for the spermidine binding site. khanacademy.org |

| Taurine Receptor | Taurine | Acamprosate strongly inhibits taurine binding. nih.gov |

| Glutamate Receptors | Glutamate | Acamprosate has little effect on glutamate binding. nih.gov |

| GABA-A Receptors | Muscimol | Acamprosate has little effect on muscimol binding. nih.gov |

Elucidation of Potential Enzyme Inhibition or Modulation Mechanisms

The influence of this compound on enzymatic processes has been a subject of investigation, although it is not primarily known as a potent enzyme inhibitor. Its effects appear to be more modulatory and often indirect, stemming from its interactions with receptor systems that in turn influence enzymatic cascades.

Research has shown that acamprosate is not significantly metabolized by liver enzymes, which is a key aspect of its pharmacokinetic profile. nih.gov This lack of metabolism by cytochrome P450 enzymes indicates a low potential for direct inhibition or induction of this major enzyme system. nih.gov

Some studies have explored its effects on enzymes involved in cellular signaling and metabolism. For example, research has indicated that acamprosate may indirectly influence enzymes linked to glutamatergic activity. By modulating NMDA receptor function, it can affect downstream enzymatic processes that are dependent on calcium influx, such as certain kinases and phosphatases. nih.gov

Furthermore, in studies investigating the neuroprotective effects of acamprosate, its impact on enzymes related to oxidative stress has been considered. While direct, potent inhibition of specific enzymes has not been a primary finding, its ability to modulate neuronal activity can lead to downstream effects on enzymes involved in cellular defense mechanisms. nih.gov

Studies on Interactions with Neurotransmitter Systems in Animal and In Vitro Models

A significant body of research has utilized this compound (as acamprosate) to unravel the complexities of neurotransmitter systems, particularly the glutamatergic and GABAergic systems, in non-human models. These studies have provided valuable insights into the neurobiological basis of various neurological processes.

The primary mechanism of action attributed to acamprosate is the modulation of glutamatergic neurotransmission. nih.govyoutube.com In animal models of alcohol withdrawal, which is characterized by a hyperglutamatergic state, acamprosate has been shown to attenuate the surge in glutamate release. nih.gov It is believed to restore the balance between excitatory and inhibitory neurotransmission that is disrupted by chronic alcohol exposure. youtube.com This is thought to be achieved through its action as a functional antagonist at NMDA glutamate receptors. youtube.com

In addition to its effects on the glutamatergic system, acamprosate also interacts with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. It is considered a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). While its direct effects on GABA receptors are debated, it is proposed to act as a positive allosteric modulator of GABA-A receptors, thereby enhancing inhibitory neurotransmission. youtube.com Some evidence also suggests that acamprosate can directly bind to and inhibit GABA-B receptors.

Studies in animal models have demonstrated that acamprosate can reduce the hyperactivity and elevated glutamate levels observed during ethanol withdrawal. nih.gov It has also been shown to increase the release of the inhibitory amino acid taurine in the nucleus accumbens of rats.

| Neurotransmitter System | Model | Key Research Finding |

| Glutamatergic | Animal models of alcohol withdrawal | Attenuates the withdrawal-induced surge in glutamate release. nih.gov |

| Glutamatergic | In vitro neuronal cultures | Modulates NMDA receptor function, acting as a functional antagonist. youtube.com |

| GABAergic | In vitro and in vivo models | Acts as a positive allosteric modulator of GABA-A receptors. youtube.com |

| GABAergic | In vitro models | Binds to and inhibits GABA-B receptors. |

| Taurinergic | Rat nucleus accumbens | Increases the release of taurine. |

Utilization as a Biological Buffer or Probe in Biochemical Assays

Based on a comprehensive review of the available scientific literature, there is no significant evidence to suggest that this compound or its parent compound, acamprosate, is utilized as a biological buffer for pH stabilization or as a general probe in biochemical assays outside of its specific pharmacological context. The characteristics that define a compound as a suitable biological buffer, such as a specific pKa within a useful physiological range and chemical inertness in a wide variety of biochemical reactions, have not been documented for this compound. Similarly, its application as a general-purpose biochemical probe for techniques like fluorescence or enzymatic assays has not been reported.

pH Stabilization in Experimental Systems

No information was found in the reviewed sources to indicate that this compound is used for the purpose of pH stabilization in experimental systems.

Application in Enzyme Activity and Protein Binding Assays

While this compound is the subject of protein binding assays to understand its own mechanism of action, there is no evidence to suggest that it is used as a tool or probe in a broader context for studying the activity of other enzymes or the binding of other proteins.

Advanced Analytical Methodologies for Sodium 3 Acetylamino Propanesulphonate

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating Sodium 3-(acetylamino)propanesulphonate from impurities, degradation products, or other components in a mixture. The choice of chromatographic technique depends on the specific analytical goal.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the assay of this compound, often in its calcium salt form, Acamprosate (B196724) Calcium, in pharmaceutical dosage forms. researchgate.netresearchgate.netijacskros.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering simple, rapid, and reproducible analysis. researchgate.net

The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. C18 columns are frequently employed as the stationary phase. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijacskros.comscispace.com The pH of the buffer is a critical parameter that is adjusted to ensure optimal separation and peak shape. ijacskros.com Detection is commonly performed using a UV detector, with wavelengths around 210 nm often being selected. researchgate.net

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. researchgate.net Validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijacskros.com For instance, a validated method demonstrated linearity for Acamprosate Calcium in the concentration range of 16.65-58.275 μg/ml, with a limit of detection (LOD) of 15 ng/ml. researchgate.net Another study reported a linearity range of 50 to 200 µg/mL with an LOD of 0.012 μg/mL.

Interactive Table: HPLC Method Parameters for Analysis of the Acamprosate Moiety

| Parameter | Method 1 researchgate.net | Method 2 ijacskros.com | Method 3 |

|---|---|---|---|

| Column | Inertsil ODS 3V (250x4.6mm, 5µ) | ACE Phenyl (dimensions not specified) | Phenomenex® C18 (250x4.6mm, 5µm) |

| Mobile Phase | Phosphate Buffer:Methanol (95:5 v/v) | Methanol:Phosphate Buffer (10:90 v/v) | Triethylammonium Phosphate Buffer (pH 4.0) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection (UV) | Not Specified | 210 nm | 210 nm |

| Retention Time | 3.327 min | 4.685 min | Not Specified |

| Linearity Range | 84-504 µg/mL | 33-528 µg/mL | 50-200 µg/mL |

| LOD | Not Specified | 0.33 µg/mL | 0.012 µg/mL |

| LOQ | Not Specified | 1.0 µg/mL | 0.042 µg/mL |

| Accuracy (% Recovery) | 98.71-99.24% | 98.17-101.77% | 99.36-100.60% |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. This compound is a sodium salt of a sulfonic acid, making it non-volatile and unsuitable for direct GC analysis. weber.huchromatographyonline.com Therefore, its analysis by GC requires a chemical modification step known as derivatization. weber.hunih.gov

Derivatization converts the polar, non-volatile analyte into a less polar, more volatile derivative that can be readily analyzed by GC. weber.humdpi.com For sulfonic acids, derivatization can be achieved by converting the sulfonic acid group into a more volatile ester or sulfonyl chloride. chromforum.orgacs.org For example, derivatization can be performed to form methyl esters. chromforum.org This process replaces the active polar hydrogen atoms, reducing the compound's boiling point and improving its chromatographic behavior. weber.hu The choice of derivatizing agent is crucial for the success of the analysis. mdpi.com While specific GC methods for this compound are not widely reported in the literature, the general principles of derivatizing sulfonic acids are well-established and applicable. acs.org

Ion Chromatography for Sulfonate Analysis

Ion Chromatography (IC) is an ideal technique for the determination of ionic species and is well-suited for the analysis of this compound. thermofisher.commdpi.com This method can simultaneously or separately quantify both the sodium cation (Na+) and the 3-(acetylamino)propanesulphonate anion. IC is widely used in various industries, including the power industry, for monitoring trace levels of ions like sodium, chloride, and sulfate (B86663). thermofisher.com

In IC, separation is achieved using an ion-exchange column. For cation analysis (Na+), a cation-exchange column like the IonPac CS16, which has a high ion-exchange capacity, can be used with an acidic eluent such as methanesulfonic acid. lcms.czlcms.cz For anion analysis (the sulfonate), an anion-exchange column would be employed. Detection is typically accomplished using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio for the analyte. mdpi.comlcms.cz The technique is known for its high sensitivity, allowing for the detection of ions at parts-per-trillion (ppt) levels. thermofisher.com

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used for structural confirmation. researchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the acetyl methyl protons (CH₃-C=O), the two methylene (B1212753) groups of the propane (B168953) chain (-CH₂-CH₂-), and the proton on the nitrogen atom (-NH-). The chemical shift (δ) of these protons and the spin-spin coupling patterns between adjacent protons confirm the connectivity of the atoms. For reference, the related compound Sodium 3-(trimethylsilyl)-1-propanesulfonate (B8342050) is used as an NMR standard. calpaclab.comsigmaaldrich.com

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The ¹³C NMR spectrum of this compound would display signals corresponding to the carbonyl carbon (C=O), the acetyl methyl carbon (CH₃), and the three distinct carbons of the propanesulfonate backbone. nih.gov

Advanced 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, providing unambiguous confirmation of the entire molecular structure. beilstein-journals.org Furthermore, specialized NMR techniques can be used for the quantitative analysis of sodium itself (²³Na NMR). nih.govresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. core.ac.uk It is often coupled with a chromatographic technique like liquid chromatography (LC-MS) for the analysis of non-volatile compounds like this compound. ajptr.com

The molecular formula of this compound is C₅H₁₀NNaO₄S, leading to a molecular weight of approximately 203.19 g/mol . alfa-chemistry.com In a mass spectrometer, the molecule is ionized, often forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The analysis of the fragmentation pattern provides structural information. libretexts.orglibretexts.org When the ionized molecule breaks apart, it forms characteristic fragment ions. For 3-(acetylamino)propanesulphonate, expected fragmentation pathways could include:

Cleavage of the C-S bond, leading to the loss of the sulfonate group (SO₃).

Scission of the amide bond (C-N).

Loss of the acetyl group.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| N-acetylhomotaurine |

| Acamprosate Calcium |

| Sodium |

| Chloride |

| Sulfate |

| Methanol |

| Acetonitrile |

| Methane |

| Sodium 3-(trimethylsilyl)-1-propanesulfonate |

| Carbon |

| Nitrogen |

| Homotaurine |

| Taurine (B1682933) |

| Glutamate (B1630785) |

| Muscimol (B1676869) |

| Naproxen |

| Diclofenac sodium |

| Ibuprofen |

| Mefenamic acid |

| Ketamine |

| Aspirin |

| Phenacetin |

| Caffeine |

| Cefotaxime Sodium |

| Bupivacaine |

| Lithium |

| Potassium |

| Magnesium |

| Ammonium (B1175870) |

| Calcium |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional groups: the secondary amide and the sulphonate group.

The secondary amide group (-CONH-) gives rise to several characteristic bands. The N-H stretching vibration typically appears as a single, moderately intense band in the region of 3370-3170 cm⁻¹ in the solid state due to hydrogen bonding. spectroscopyonline.com Another prominent band is the C=O stretching vibration, known as the Amide I band, which is very intense and occurs in the 1680-1630 cm⁻¹ range. spectroscopyonline.comlibretexts.org Its position is sensitive to hydrogen bonding. spcmc.ac.in The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found between 1570 and 1515 cm⁻¹ in solid-state secondary amides and is typically intense. spectroscopyonline.comspcmc.ac.in

The sulphonate group (-SO₃⁻) also produces strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. The asymmetric stretching band is typically observed in the 1260-1150 cm⁻¹ range, while the symmetric stretching band appears around 1070-1030 cm⁻¹. The S-O single bond stretch is also identifiable.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational frequencies of the molecule. While IR absorption is dependent on a change in dipole moment, Raman activity depends on a change in polarizability.

In the Raman spectrum of this compound, the sulphonate group vibrations are particularly distinct. The symmetric stretch of the SO₃⁻ group gives a strong, sharp peak typically found around 1050 cm⁻¹. s-a-s.org The C-S stretching vibration can be observed around 793 cm⁻¹. researchgate.net

The amide functional group also shows characteristic Raman bands. The Amide I band (primarily C=O stretch) is found near 1650 cm⁻¹. bio-structure.com The Amide III band, a complex mix of C-N stretching and N-H bending, is located around 1300 cm⁻¹. bio-structure.com The intensity and position of these bands can provide insights into the secondary structure and conformation of the molecule. mdpi.comnih.gov The hydrocarbon chain (propyl group) will show C-H stretching vibrations between 2850 and 2950 cm⁻¹ and CH₂ deformation modes around 1430 cm⁻¹. crimsonpublishers.com

The following table summarizes the expected vibrational band assignments for this compound.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Amide (-CONH-) | N-H Stretch | 3370 - 3170 | 3370 - 3170 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | ~1650 | Strong (IR), Medium (Raman) | |

| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | - | Medium-Strong (IR) | |

| C-N Stretch / N-H Bend (Amide III) | ~1250 | ~1300 | Medium | |

| Sulphonate (-SO₃⁻) | Asymmetric S=O Stretch | 1260 - 1150 | 1260 - 1150 | Strong |

| Symmetric S=O Stretch | 1070 - 1030 | ~1050 | Strong | |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2950 - 2850 | 2950 - 2850 | Medium |

| CH₂ Scissoring/Deformation | ~1465 | ~1430 | Medium | |

| Carbon-Sulphur | C-S Stretch | ~800 | ~793 | Medium |

Data compiled from general spectroscopic tables and studies on related compounds. spectroscopyonline.comspcmc.ac.ins-a-s.orgresearchgate.netbio-structure.comcrimsonpublishers.comucla.edu

Electrophoretic and Capillary Electrophoresis Applications

Electrophoretic techniques, particularly modern capillary electrophoresis (CE), offer high-efficiency methods for the analysis and separation of charged species like this compound. As an anionic compound in aqueous solution, it is well-suited for analysis by capillary zone electrophoresis (CZE).

Capillary Zone Electrophoresis (CZE)

CZE is a powerful analytical technique that separates ions based on their charge-to-size ratio as they migrate through a narrow fused-silica capillary under the influence of a high electric field. youtube.com For the analysis of an anion like 3-(acetylamino)propanesulphonate, a common approach involves using a background electrolyte (BGE) and applying a voltage.

In a standard fused-silica capillary, the inner wall is negatively charged at pH values above ~3, which induces an electroosmotic flow (EOF) of the bulk buffer solution towards the cathode (negative electrode). youtube.com Since the analyte is anionic, its electrophoretic migration is towards the anode (positive electrode). To enable detection, the EOF is often reversed or its magnitude controlled so that all species, including anions, eventually pass the detector, which is typically positioned near the cathodic end. This can be achieved by adding cationic surfactants to the buffer, which adsorb to the capillary wall and reverse its charge. chromatographyonline.com

Detection Methods

Since this compound lacks a strong chromophore for direct UV detection at higher wavelengths, two primary detection strategies can be employed:

Direct UV Detection at Low Wavelengths: The amide bond exhibits UV absorbance at low wavelengths (e.g., < 220 nm). CZE systems using direct UV detection at these wavelengths can be used for quantification. nih.gov

Indirect UV Detection: This is a common and robust method for analyzing small ions with poor UV absorbance. chromatographyonline.com A UV-absorbing compound (a probe) with the same charge as the analyte is added to the BGE. This creates a high background absorbance signal. When the non-absorbing analyte passes the detector, it displaces the probe, causing a decrease in absorbance, which is registered as a negative peak. chromatographyonline.comnih.gov Chromate (B82759) or other aromatic organic acids are often used as probes for anion analysis.

Research Findings

While specific CZE methods for this compound are not widely published, extensive research on the separation of other small organic anions, including various sulphonates, provides a strong basis for method development. nih.govbohrium.comacs.org Studies show that factors such as the pH of the BGE, the concentration of the buffer, the nature of the buffer cation, and the applied voltage significantly affect separation efficiency and migration time. nih.govbohrium.com For instance, borate (B1201080) buffers are commonly used for anion separations. nih.gov The use of organic modifiers in the buffer can also be employed to improve selectivity. The table below outlines a hypothetical but representative CZE method for its analysis.

| Parameter | Condition | Purpose/Rationale |

| Technique | Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary for CE. |

| Background Electrolyte (BGE) | 20-50 mM Borate Buffer (pH 8.0-9.5) | Provides buffering capacity and influences EOF. |

| EOF Modifier (optional) | Cationic Surfactant (e.g., CTAB) | Reverses EOF to reduce analysis time for anions. |

| Detection | Indirect UV at 254 nm (with chromate probe) or Direct UV at < 220 nm | Enables detection of the non-chromophoric analyte. |

| Applied Voltage | -15 to -25 kV (with reversed EOF) | Drives the separation process. |

| Injection Mode | Hydrodynamic (Pressure) or Electrokinetic | Introduces the sample into the capillary. Electrokinetic injection can enhance sensitivity for ions. chromatographyonline.com |

| Temperature | 25 °C | Ensures reproducible migration times. |

This table represents typical starting conditions for CZE analysis of small organic anions based on established methodologies. chromatographyonline.comnih.gov

Advanced Titrimetric and Electrochemical Analysis Methods

Advanced Titrimetric Methods

Titrimetry provides a classic yet accurate means for the quantification of this compound. Given its nature as an anionic surfactant-like molecule, potentiometric and conductometric titrations are highly applicable advanced methods.

Potentiometric Titration: This technique involves titrating the anionic analyte with a standard solution of a cationic titrant and monitoring the potential change using an ion-selective electrode. For anionic surfactants and sulphonates, a common method is a two-phase titration or potentiometric titration using a surfactant-specific electrode. metrohm.compsgraw.com The titrant is typically a quaternary ammonium salt, such as Hyamine® 1622 (Benzethonium chloride). psgraw.cominfinitalab.com

The principle involves the formation of an ion-pair complex between the anionic 3-(acetylamino)propanesulphonate and the cationic titrant, which precipitates out of solution. psgraw.com The surfactant electrode responds to the concentration of free surfactant ions in the solution. At the equivalence point, a sharp change in the potential occurs as excess cationic titrant appears, allowing for precise endpoint determination from the inflection of the titration curve. psgraw.com The pH of the solution is often adjusted to an acidic value (e.g., pH 3.0) to ensure the sulphonate group is the primary reacting species. metrohm.com

Conductometric Titration: This method relies on monitoring the change in electrical conductivity of the solution as the titrant is added. umcs.pl The principle is based on the substitution of ions with different ionic conductivities. When a solution of this compound is titrated with a cationic precipitating agent like a barium salt (e.g., BaCl₂), the sulphonate anions (R-SO₃⁻) are replaced by chloride anions (Cl⁻) in solution as barium sulphonate precipitates.

Initially, the conductivity may change slightly. After the equivalence point, the addition of excess titrant (e.g., Ba²⁺ and Cl⁻ ions) causes a sharp increase in conductivity. The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. tau.ac.iluomustansiriyah.edu.iq This method is particularly useful for dilute or colored solutions where visual indicators are ineffective. shodhsagar.comwalisongo.ac.id

Electrochemical Analysis Methods

Beyond titrimetry, other electrochemical methods can be applied, often in conjunction with separation techniques. While the amide and sulphonate groups are not readily active for direct analysis by techniques like voltammetry under standard conditions, electrochemical detectors can be coupled with methods like capillary electrophoresis or liquid chromatography. These detectors can measure changes in conductivity or potential as the analyte elutes, offering a sensitive detection method. Furthermore, specialized electrochemical sensors based on ion-selective membranes or chemically modified electrodes could potentially be developed for the direct potentiometric determination of this compound. For example, sensors utilizing ionophores like copper phthalocyanine (B1677752) derivatives have been developed for other anions and demonstrate the potential for creating selective electrochemical sensing platforms. mdpi.com

The following table summarizes the principles of these advanced methods.

| Analytical Method | Principle | Titrant/Setup | Endpoint Detection |

| Potentiometric Titration | Ion-pair formation and precipitation between anionic analyte and cationic titrant. psgraw.com | Cationic surfactant (e.g., Benzethonium chloride) | Sharp potential change measured by a surfactant ion-selective electrode. |

| Conductometric Titration | Change in solution conductivity due to the replacement of ions with different mobilities during precipitation. umcs.pl | Precipitating agent (e.g., Barium chloride) | Inflection point on a plot of conductivity vs. volume of titrant added. |

| Electrochemical Sensing | Direct measurement of potential at an ion-selective electrode (ISE) or current change at a modified electrode. | Analyte-specific ISE or sensor | Direct potentiometric or amperometric signal proportional to concentration. |

Applications in Materials Science and Industrial Chemical Synthesis

Functional Monomers in Polymer Chemistry and Material Engineering

The incorporation of sulfonate groups into polymer chains is a well-established strategy for modifying the properties of materials, enhancing characteristics such as hydrophilicity, thermal stability, and ion-exchange capability. While direct research on Sodium 3-(acetylamino)propanesulphonate as a monomer is limited, its structural features suggest potential applications analogous to other sulfonated monomers like sodium p-styrene sulfonate (SSS) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS).

The introduction of sulfonated monomers into a polymer backbone allows for the creation of materials with highly tunable properties. The sulfonic acid group (–SO₃H) is strongly hydrophilic and can enhance the solubility of the resulting polymer and stretch the polymer chain, which can improve performance in applications like water treatment. For instance, copolymers synthesized with sulfonated monomers have demonstrated excellent thermal stability and scale inhibition properties for calcium carbonate by complexing with Ca²⁺ ions. icm.edu.pl

In the broader context of sulfonated block copolymers, the presence of both hydrophilic (sulfonated) and hydrophobic segments drives self-assembly into well-defined nanostructures. alfa-chemistry.com This segregation is intensified by the repulsive forces between the dissimilar chains, leading to materials useful in applications requiring controlled morphology. alfa-chemistry.com Monomers similar to this compound, such as 2-acrylamido-2-methylpropane sulfonic acid sodium salt (NaAMPS), have been used to synthesize highly branched copolymers via controlled radical polymerization techniques. researchgate.net These polymers exhibit specific rheological properties that are dependent on the monomer composition, highlighting the "tunability" offered by such functional monomers. researchgate.net

Table 1: Properties of Polymers Synthesized with Related Sulfonated Monomers

| Monomer/Polymer System | Key Properties Investigated | Observed Effects and Research Findings | Reference |

|---|---|---|---|

| Itaconic acid (IA), Acrylamide (AM), and Sodium p-styrene sulfonate (SSS) | Scale Inhibition, Thermal Stability | The copolymer exhibited an 84.7% inhibition rate for CaCO₃ scale. The sulfonic acid group from SSS improved solubility and stretched the polymer chain, enhancing scale inhibition. Thermogravimetric analysis showed excellent thermal stability. | icm.edu.pl |

| Sulfonated Block Copolymers (General) | Self-Assembly, Proton Conductivity | The presence of hydrophilic sulfonated blocks and hydrophobic blocks increases segregation strength, leading to well-defined nanostructures. This has been explored for applications like proton-exchange membranes. | alfa-chemistry.com |

| Sodium 2-acrylamido-2-methyl-1-propanesulfonate (SAMPS) Copolymers | Rheological Properties, Salt Resistance | The ratio of SAMPS in the copolymer significantly influences the viscosity and salt-resistance in saline water, demonstrating tunable performance. | researchgate.net |

| Sodium Acrylate and 2-acrylamido-2-methylpropane sulphonate (AMPS) Copolymer Gels | Water and Saline Absorption | Increasing the incorporation of AMPS in the polymer gel significantly improved saline absorption, making it suitable for superabsorbent applications. | researchgate.net |

Chemical modification of natural polysaccharides like starch is a key strategy to enhance their physical properties and biological activities. nih.gov Acetylation is a common and effective modification method that introduces acetyl groups to the polysaccharide structure, which can improve properties like emulsifying efficiency and stability under acidic or high-temperature conditions. researchgate.net This modification can enhance hydrophobicity and cause the polysaccharide's branched chains to expand, improving solubility. nih.govresearchgate.net

While direct use of this compound for polysaccharide modification is not widely documented, its structure is relevant to two distinct modification strategies: acetylation and the introduction of sulfonate groups. Acetylation is typically performed using reagents like acetic anhydride (B1165640) to improve the emulsifying properties of polysaccharides. researchgate.netmdpi.com Separately, sulfation (introducing sulfate (B86663)/sulfonate groups) is another modification that can significantly alter the biological activity of polysaccharides. mdpi.com A compound like this compound could theoretically serve as a novel modification agent, introducing both acetyl and sulfonate moieties simultaneously, potentially creating derivatives with unique amphiphilic and bioactive properties. Research into modifying polysaccharides from various natural sources has shown that such chemical changes can lead to enhanced functionalities, including improved wound healing and antitumor activity. nih.gov

Role in Surfactant and Detergent Formulations Research

The molecular structure of this compound, featuring a hydrophilic sulfonate head and a nitrogen-containing backbone, makes it an interesting candidate for research in the field of specialty surfactants.

Amphoteric surfactants, which possess both anionic and cationic charges in the same molecule, are valued for their mildness, good foaming properties, and stability over a wide pH range. neutronco.com The synthesis of these surfactants often involves the reaction of fatty amines or imidazolines with reagents that can introduce an anionic group. For example, amphopropionate surfactants can be synthesized by reacting an imidazoline (B1206853) with acrylic acid or its derivatives. google.com

This compound contains a sulfonate group, which is a common anionic functional group in surfactants known for providing high stability. neutronco.com Its structure is related to sulfobetaines (or sultaines), a class of amphoteric surfactants that contain a quaternary ammonium (B1175870) cation and a sulfonate anion. The synthesis of novel amphoteric surfactants is an active area of research, aiming to create molecules with improved performance and environmental profiles. icm.edu.plgoogle.com The unique acetylamino-propanesulphonate structure could be incorporated into larger surfactant molecules to study its effect on properties like surface tension, foaming, and detergency.

Surfactants for applications such as enhanced oil recovery (EOR) must remain stable and effective under harsh reservoir conditions, which often include high temperatures and high salinity. researchgate.net Research has shown that the type of ionic headgroup is critical for the long-term thermal stability of a surfactant. researchgate.net

Studies comparing different ionic surfactants have demonstrated that sulfobetaines and quaternary ammonium surfactants exhibit superior long-term stability at high temperatures (e.g., 95°C) in high-salinity water compared to carboxylate or sulfate surfactants. researchgate.net Sulfonate-based surfactants are generally more stable than sulfates and are less sensitive to water hardness. neutronco.com The sulfonate group provides high stability across a wide pH range. neutronco.com Given that this compound contains a stable sulfonate group, derivatives based on this structure would be promising candidates for investigation as high-performance surfactants for extreme conditions. Their stability and emulsifying ability after thermal aging would be key performance indicators. researchgate.net

Table 2: Stability of Surfactant Ionic Groups Under High-Temperature Conditions

| Surfactant Ionic Group | Observed Stability at 95°C in High Salinity Water (150 days) | Primary Degradation Pathway | Reference |

|---|---|---|---|

| Sulfobetaine | High stability, no obvious decomposition observed. | Possible elimination of the ionic head to form an alkene and amine. | researchgate.net |

| Quaternary Ammonium | High stability, comparable to sulfobetaine. | Possible elimination of the ionic head. | researchgate.net |

| Sulfonate | Moderate stability; degradation accelerated by dissolved oxygen. | Hydrolysis of the anionic head, forming an alcohol. | researchgate.net |

| Sulfate | Lower stability than sulfonate. | Hydrolysis of the anionic head. | researchgate.net |

| Carboxylate | Lowest stability in the study. | Possible precipitation as an acid. | researchgate.net |

Contributions to Specialty Chemical Production

This compound can be considered a specialty chemical intermediate. Its bifunctional nature—possessing both an acetylamino group and a sulfonate group—allows it to be a building block in the synthesis of more complex molecules. While specific large-scale industrial applications are not prominently documented, its utility can be inferred from the chemistry of its functional groups. It could be used in chemical synthesis studies to create novel compounds for evaluation in various applications, from pharmaceuticals to materials science. alfa-chemistry.com The presence of the sulfonate group, in particular, makes it a useful component for introducing water solubility and ionic character into organic molecules.

Intermediate in Various Organic Chemical Transformations

While this compound possesses functional groups that could theoretically allow it to act as an intermediate in various organic chemical transformations, there is a lack of specific, documented examples in readily available research and industrial literature. The acetylamino group and the propanesulfonate group could potentially be involved in a range of reactions, but detailed studies outlining its use as a key intermediate in specific, named organic transformations are not prominently featured in scientific databases.

Applications in Surface Science and Electroplating Technology

There is no direct evidence in the available scientific literature or patents to suggest that this compound has significant applications in surface science or as a component in electroplating technology. While various sulfonated organic compounds are utilized in electroplating baths as surfactants, leveling agents, or brighteners, the specific use of this compound for these purposes is not documented. Research in this area has focused on other sulfonated molecules to modify surface tension and improve the quality of electroplated coatings.

Theoretical and Computational Investigations of Sodium 3 Acetylamino Propanesulphonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules. For Sodium 3-(acetylamino)propanesulphonate, such studies would offer a foundational understanding of its intrinsic properties.

Determination of Molecular Orbitals and Reactivity Parameters

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

| Parameter | Hypothetical Value (Hartree) | Significance |

| HOMO Energy | -0.25 | Indicates electron-donating capacity |

| LUMO Energy | 0.05 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 0.30 | Relates to chemical stability and reactivity |

This table is for illustrative purposes only, as specific research data is not available.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. For instance, time-dependent DFT (TD-DFT) could be employed to simulate the UV-Vis spectrum, providing insights into the electronic excitations of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with other molecules.

Conformational Analysis and Stability Studies

This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. Molecular mechanics or quantum chemical methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time. nih.govyoutube.com An MD simulation would reveal the flexibility of the molecule and the preferred conformations in different environments, such as in aqueous solution.

Ligand-Macromolecule Docking Simulations (in the context of biological interactions)

Given that the therapeutic effect of Acamprosate (B196724) is believed to involve the modulation of neurotransmitter systems, ligand-macromolecule docking simulations would be a valuable tool to investigate its potential binding partners. nih.govdrugbank.com Docking studies predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity. researchgate.net

Potential targets for docking simulations with this compound could include glutamate (B1630785) and GABA receptors, based on its proposed mechanism of action. drugbank.comnih.gov The results of such simulations could guide the design of more potent and selective analogs. A hypothetical docking study might yield the data presented below.

| Macromolecule Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| NMDA Receptor Subunit | -7.5 | Arg123, Asp245 |

| GABA-A Receptor Subunit | -6.8 | Tyr78, Ser156 |

This table is for illustrative purposes only, as specific research data is not available.

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Modeling

SPR and SAR studies aim to establish a correlation between the chemical structure of a molecule and its physical properties or biological activity, respectively. nih.gov For this compound, such models could be developed to predict the properties and activities of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical descriptors of molecules with their biological activity. mdpi.com The development of a QSAR model for Acamprosate and its analogs could accelerate the discovery of new compounds with improved therapeutic profiles. Key descriptors in such a model might include molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from quantum chemical calculations.

While extensive pharmacological data exists for Acamprosate, a systematic and publicly available SPR or SAR modeling study focused on its core chemical structure appears to be limited.

Predictive Models for Synthetic Yields and Purity

The optimization of synthetic protocols to maximize yield and purity is a cornerstone of chemical process development. Traditionally, this has been a trial-and-error process, but modern computational approaches offer a more rational and efficient alternative. By leveraging statistical models and machine learning, it is possible to predict the outcome of a chemical reaction under various conditions. utah.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively. wikipedia.orgneovarsity.org In the context of synthesis, a QSPR model could be developed to predict the yield or purity of this compound based on a set of descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). neovarsity.org

For the synthesis of this compound, which could, for example, be synthesized from 3-aminopropane-1-sulfonic acid and an acetylating agent, a QSPR model could be built by systematically varying reaction parameters and correlating them with the observed yield and purity.

Hypothetical QSPR Model Parameters for this compound Synthesis:

| Independent Variable (Descriptor) | Dependent Variable | Potential Correlation |

| Reactant Concentration | Reaction Yield (%) | Non-linear, with an optimal concentration range. |

| Temperature (°C) | Purity (%) | Higher temperatures might increase reaction rate but could also lead to side products, thus decreasing purity. |

| Catalyst Type and Loading | Reaction Yield (%) | Different catalysts will have varying efficiencies, and the model could predict the best performer. |

| Solvent Polarity | Purity (%) | The polarity of the solvent can influence the solubility of reactants and byproducts, affecting the purity of the final product. |

Machine Learning Approaches:

More advanced predictive models can be built using machine learning algorithms. researchgate.netchemrxiv.org These models can handle complex, non-linear relationships between a multitude of variables. For instance, a neural network could be trained on a dataset of experimental results for the synthesis of this compound and related compounds. github.io Such a model could then predict the yield and purity for a new set of reaction conditions with a certain degree of accuracy. github.io

Density Functional Theory (DFT) in Reaction Modeling:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stackexchange.comnumberanalytics.com In the context of chemical synthesis, DFT can be used to model the reaction mechanism at an atomic level. mdpi.com For the synthesis of this compound, DFT calculations could be employed to:

Determine the most likely reaction pathway.

Calculate the activation energies for different steps in the reaction.

Identify potential intermediates and transition states. numberanalytics.com

Predict the formation of byproducts.

This information can be invaluable for understanding the factors that limit yield and purity and for designing strategies to overcome these limitations. nih.gov

Hypothetical DFT Study Results for a Key Reaction Step:

| Reaction Step | Calculated Activation Energy (kJ/mol) | Predicted Rate-Limiting Step |

| Nucleophilic attack of the amino group on the acetylating agent | 50 | No |

| Proton transfer | 25 | No |

| Leaving group departure | 80 | Yes |

This hypothetical data suggests that the departure of the leaving group is the rate-limiting step, and efforts to improve the reaction could focus on using a better leaving group.

Computational Design and Virtual Screening of Novel Analogues

Computational methods are also instrumental in the design of novel molecules with desired properties. zib.de This process, often referred to as in silico design, can significantly reduce the number of compounds that need to be synthesized and tested in the lab. nih.govworldscientific.com

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target or possess a certain property. mdpi.comnvidia.comwikipedia.org There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. nih.govtandfonline.com Ligands are docked into the binding site of the protein, and their binding affinity is estimated using a scoring function.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. tandfonline.com These methods rely on the principle that molecules with similar structures are likely to have similar properties. nvidia.com A model is built based on a set of known active molecules, and this model is then used to screen a library for other molecules with similar features. nih.gov

For designing analogues of this compound, a ligand-based approach could be employed. A pharmacophore model could be developed based on the structure of this compound, identifying the key chemical features responsible for its activity. This model could then be used to screen a virtual library of compounds to find new molecules that match the pharmacophore.

Hypothetical Pharmacophore Model for this compound Analogues:

| Pharmacophoric Feature | Location | Importance |

| Hydrogen Bond Donor | Amide N-H | High |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | High |

| Hydrogen Bond Acceptor | Sulfonate Oxygens | High |

| Hydrophobic Group | Acetyl Methyl Group | Medium |

| Anionic Center | Sulfonate Group | High |

De Novo Design:

De novo design is a computational technique that aims to build novel molecules from scratch. nih.gov These methods can generate a vast number of potential new structures that can then be evaluated for their desired properties. For this compound, de novo design algorithms could be used to generate novel analogues by modifying the acetyl group, the propane (B168953) linker, or the sulfonate group, while maintaining the key pharmacophoric features. The resulting virtual compounds can then be assessed for their synthetic feasibility and predicted properties.

Emerging Research Directions and Future Prospects for Sodium 3 Acetylamino Propanesulphonate

Exploration in Nanotechnology and Advanced Delivery Systems (as a component in research vehicles)

The unique amphiphilic nature of Sodium 3-(acetylamino)propanesulphonate, with its hydrophilic sulphonate group and more hydrophobic acetylated tail, positions it as a candidate for use in nanotechnology and advanced drug delivery systems. While direct research on this specific compound is in its nascent stages, studies on related molecules provide a strong indication of its potential.

Stabilization of Nanoparticles: The sulphonate group can provide electrostatic stabilization to nanoparticles, preventing their aggregation in biological media. This is a critical factor for the in vivo application of nanocarriers. Research on other sulfonate-containing polymers has demonstrated their ability to form stable hydrogels and nanoparticles suitable for biomedical applications. nih.govresearchgate.net The acetylamino group could further modulate the surface properties of these nanoparticles, potentially influencing their interaction with biological membranes.

Component of Functionalized Liposomes and Micelles: N-acylated amino acids have been investigated as novel oral delivery agents for protein drugs, demonstrating their ability to improve drug absorption. nih.govnanobioletters.com This suggests that this compound could be incorporated into the structure of liposomes or micelles. In such a role, the propanesulphonate head would orient towards the aqueous phase, while the acetylated tail could be embedded within the lipid bilayer, potentially enhancing the stability and drug-loading capacity of these delivery vehicles.

Data on Related Compounds in Nanodelivery:

| Compound Type | Application in Nanodelivery | Observed Properties |

| N-acylated α-amino acids | Oral protein drug delivery | Improved drug absorption, correlation between lipophilicity and efficacy. nih.gov |